molecular formula C9H8OS B14690736 3,4-Dihydro-1H-2-benzothiopyran-1-one CAS No. 25606-96-6

3,4-Dihydro-1H-2-benzothiopyran-1-one

Cat. No.: B14690736
CAS No.: 25606-96-6
M. Wt: 164.23 g/mol
InChI Key: XCSKMKLNIBUVPP-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-2-benzothiopyran-1-one is an organic compound belonging to the class of benzothiopyrans It is characterized by a sulfur atom incorporated into a benzopyran ring system, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-2-benzothiopyran-1-one typically involves the cyclization of appropriate precursors. One common method is the Dieckmann cyclization of methyl (methoxycarbonylbenzylthio)acetate, which yields the desired compound under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-2-benzothiopyran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiopyrans, depending on the specific reaction and conditions .

Scientific Research Applications

3,4-Dihydro-1H-2-benzothiopyran-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-2-benzothiopyran-1-one involves its interaction with specific molecular targets and pathways. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells .

Properties

CAS No.

25606-96-6

Molecular Formula

C9H8OS

Molecular Weight

164.23 g/mol

IUPAC Name

3,4-dihydroisothiochromen-1-one

InChI

InChI=1S/C9H8OS/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4H,5-6H2

InChI Key

XCSKMKLNIBUVPP-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)C2=CC=CC=C21

Origin of Product

United States

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